Dopamine D2 Receptor Binding Affinity: Levomepromazine Maleate vs. Chlorpromazine and Clozapine
Levomepromazine maleate demonstrates high affinity for human recombinant dopamine D2 receptor subtypes (rD2L Ki = 8.6 nM, rD2S Ki = 4.3 nM) [1]. In contrast, chlorpromazine, a prototypical phenothiazine comparator, exhibits a Ki of 1.2 nM at the D2 receptor, indicating approximately 7-fold higher affinity than levomepromazine [2]. This difference in D2 affinity is a key differentiator in the pharmacological profile of these agents, with levomepromazine being classified as a low-potency antipsychotic.
| Evidence Dimension | Dopamine D2 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Levomepromazine maleate: rD2L 8.6 nM, rD2S 4.3 nM |
| Comparator Or Baseline | Chlorpromazine: 1.2 nM |
| Quantified Difference | Chlorpromazine has ~7-fold higher affinity (lower Ki) |
| Conditions | Human recombinant dopamine receptor subtypes expressed in Sf9 cells; radioligand binding assay |
Why This Matters
Lower D2 affinity correlates with a distinct side effect profile (e.g., less extrapyramidal symptoms) and different clinical dosing requirements, making levomepromazine maleate the preferred compound for studies requiring reduced D2 blockade.
- [1] Srivastava LK, Nair NP, Lal S. Binding of levomepromazine and cyamemazine to human recombinant dopamine receptor subtypes. Eur J Psychiat. 2009;23(3):147-152. View Source
- [2] Seeman P. Antipsychotic agents differ in how fast they come off the dopamine D2 receptors. Implications for atypical antipsychotic action. J Psychiatry Neurosci. 2006;31(2):93-100. View Source
